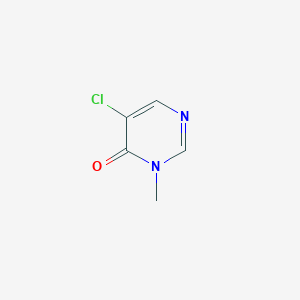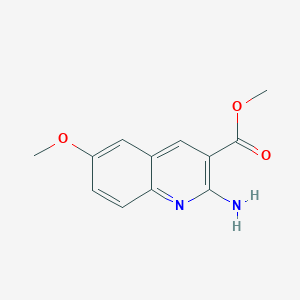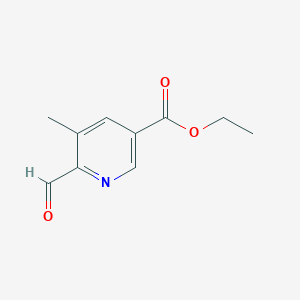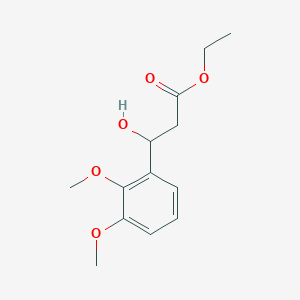
Methyl 8-fluoro-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-fluoro-1-naphthoate is an organic compound that belongs to the class of naphthoates. It is characterized by the presence of a fluorine atom at the 8th position of the naphthalene ring and a methyl ester group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 8-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 8-fluoro-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis method. This method includes the sequential addition and oxidation reactions of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic or benzylic alcohols. The reaction proceeds via a metal-free addition step followed by oxidative cleavage at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-fluoro-1-naphthoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted naphthoates .
Aplicaciones Científicas De Investigación
Methyl 8-fluoro-1-naphthoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 8-fluoro-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active naphthoic acid, which can then interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-naphthoate
- Methyl 6-fluoro-1-naphthoate
- Methyl 8-chloro-1-naphthoate
Uniqueness
Methyl 8-fluoro-1-naphthoate is unique due to the presence of the fluorine atom at the 8th position, which significantly alters its chemical properties compared to other naphthoates. This fluorine substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H9FO2 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
methyl 8-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 |
Clave InChI |
QJKOKOMZWFHLJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)


![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)

![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)




